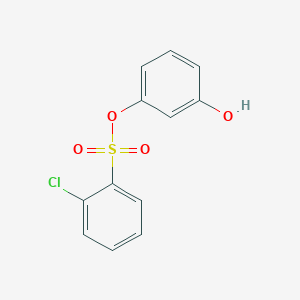
(3-hydroxyphenyl) 2-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-hydroxyphenyl) 2-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a chlorobenzene ring and an ester linkage to a hydroxyphenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyphenyl) 2-chlorobenzenesulfonate typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-hydroxyphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-hydroxyphenyl) 2-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and phenol
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using strong acids, such as hydrochloric acid or sulfuric acid, while basic hydrolysis employs strong bases, such as sodium hydroxide or potassium hydroxide
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the hydroxyphenyl group.
Major Products Formed
科学的研究の応用
(3-hydroxyphenyl) 2-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and as a probe to study protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3-hydroxyphenyl) 2-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active sulfonic acid and hydroxyphenyl moieties. These moieties can then interact with their respective targets, modulating their activity and leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
- 2-Chlorobenzenesulfonic acid 4-hydroxyphenyl ester
- 2-Chlorobenzenesulfonic acid 2-hydroxyphenyl ester
- 4-Chlorobenzenesulfonic acid 3-hydroxyphenyl ester
Uniqueness
(3-hydroxyphenyl) 2-chlorobenzenesulfonate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
特性
分子式 |
C12H9ClO4S |
|---|---|
分子量 |
284.72 g/mol |
IUPAC名 |
(3-hydroxyphenyl) 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H9ClO4S/c13-11-6-1-2-7-12(11)18(15,16)17-10-5-3-4-9(14)8-10/h1-8,14H |
InChIキー |
KVESYMMPXBKKDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=CC(=C2)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














